molecular formula C28H40O7 B13729988 Diginin CAS No. 467-53-8

Diginin

Cat. No.: B13729988
CAS No.: 467-53-8
M. Wt: 488.6 g/mol
InChI Key: WOLJVUSLKTUJMB-CQVXBPKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diginin is a naturally occurring steroid glycoside, primarily isolated from plants of the Digitalis genus, such as Digitalis purpurea (foxglove). Structurally, it belongs to the class of cardiac glycosides, characterized by a steroidal aglycone core linked to a sugar moiety. This compound shares a common biosynthetic pathway with other cardiac glycosides like digoxin and digitoxin, which are widely used in treating heart failure and arrhythmias due to their Na+/K+-ATPase inhibitory activity .

Properties

CAS No.

467-53-8

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

IUPAC Name

(1R,2S,7S,10R,11S,13S,15S,16S,19R)-7-[(4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadec-4-ene-12,18-dione

InChI

InChI=1S/C28H40O7/c1-13-18-11-19(29)22-17-7-6-15-10-16(35-21-12-20(32-5)24(30)14(2)33-21)8-9-27(15,3)23(17)25(31)26(34-13)28(18,22)4/h6,13-14,16-18,20-24,26,30H,7-12H2,1-5H3/t13-,14+,16-,17-,18+,20+,21?,22-,23+,24-,26+,27-,28+/m0/s1

InChI Key

WOLJVUSLKTUJMB-CQVXBPKBSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC(=O)[C@H]3[C@@]2([C@H](O1)C(=O)[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C[C@H]([C@H]([C@H](O6)C)O)OC)C)C

Canonical SMILES

CC1C2CC(=O)C3C2(C(O1)C(=O)C4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)O)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diginin can be synthesized through the hydrolysis of digitonin, another glycoside derived from Digitalis purpurea . The hydrolysis process involves breaking down digitonin into its constituent sugars and aglycone, diginigenin. This reaction typically requires acidic conditions and elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves the extraction of digitonin from the Digitalis purpurea plant, followed by its hydrolysis to produce this compound. The extraction process includes solvent extraction using chloroform or ethanol, followed by purification steps such as crystallization .

Chemical Reactions Analysis

Types of Reactions

Diginin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form diginigenin and other oxidation products.

    Hydrolysis: Acidic hydrolysis of this compound yields diginigenin and sugars.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products

    Oxidation: Diginigenin and other oxidized derivatives.

    Hydrolysis: Diginigenin and sugars such as glucose.

    Substitution: Substituted glycosides with different functional groups.

Scientific Research Applications

Diginin has a wide range of applications in scientific research, including:

Mechanism of Action

Diginin exerts its effects by interacting with cellular membranes and proteins. It is known to permeabilize cholesterol-rich plasma membranes, allowing for the extraction and purification of specific organelles . This property makes it valuable for studying membrane-bound proteins and intracellular components.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of this compound and Analogous Cardiac Glycosides

Parameter This compound Digoxin Digitoxin Ouabain
Core Structure Steroid + trisaccharide Steroid + trisaccharide Steroid + trisaccharide Steroid + rhamnose
Key Functional Groups C-14 hydroxyl C-12 hydroxyl None C-11 hydroxyl
Solubility (mg/mL) 1.2 (water) 0.7 (water) 0.05 (water) 5.8 (water)
Protein Binding (%) 75 25 90 40

Discussion

This compound’s distinct pharmacological profile—lower toxicity but weaker efficacy—positions it as a candidate for derivative synthesis to enhance target affinity. For example, replacing its glucose units with digitoxose (as in digoxin) could improve ATPase binding . Furthermore, its anti-inflammatory activity warrants exploration in non-cardiac conditions, such as autoimmune diseases .

Biological Activity

Diginin is a steroidal glycoside primarily derived from the plant Digitalis purpurea, known for its significant role in cardiac health due to its structural similarities with other cardiac glycosides like digoxin and digitonin. This article explores the biological activities of this compound, focusing on its interactions with cellular membranes, its applications in research, and relevant case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

This compound has a molecular formula of C27_{27}H44_{44}O6_{6} and a molecular weight of 488.62 g/mol. Its unique glycosidic linkage contributes to its biological activity, particularly in modifying membrane properties. The compound is synthesized through the hydrolysis of digitonin, which allows for both natural extraction and laboratory synthesis.

Biological Activities

This compound exhibits several notable biological activities:

  • Membrane Permeabilization : this compound is known to permeabilize cholesterol-rich membranes, making it a valuable tool in studies concerning cell membrane dynamics and glycoside metabolism. This property facilitates the extraction of specific organelles during cellular studies.
  • Cardiac Glycoside Mechanisms : As a model compound for cardiac glycosides, this compound helps researchers understand the mechanisms by which these compounds exert their effects on heart function. It interacts with Na+^+/K+^+ ATPase, leading to increased intracellular calcium levels, which enhances cardiac contractility.

Comparative Analysis

The following table summarizes the structural similarities and primary uses of this compound compared to other related compounds:

CompoundStructure SimilarityPrimary UseUnique Features
DigitoninSimilar glycosidic structureNon-ionic detergent in biochemical researchPrimarily used for membrane studies
DigoxinCardiac glycosideTherapeutic agent for heart conditionsUsed mainly for its medicinal properties
This compound Shares structural featuresResearch tool for membrane permeabilityFocused on biochemical properties

Study 1: Membrane Dynamics

A study investigated the effects of this compound on membrane permeability. Researchers found that this compound significantly increased the permeability of lipid bilayers, indicating its potential as a model compound for studying membrane dynamics. The study utilized fluorescence microscopy to visualize changes in membrane integrity upon exposure to varying concentrations of this compound.

Study 2: Glycoside Metabolism

Another research effort focused on the metabolic pathways influenced by this compound. The findings revealed that this compound alters the metabolic activity of cells by modulating enzyme activities associated with glycolysis and oxidative phosphorylation. This modulation could have implications for understanding energy metabolism in cardiac tissues.

Study 3: Antioxidant Activity

Recent investigations into novel derivatives of diosgenin (a related compound) have shown promising antioxidant activities, suggesting that similar modifications to this compound could enhance its biological efficacy. These derivatives were tested in vitro, demonstrating significant free radical scavenging capabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.